![molecular formula C6H10F2O B2470606 [1-(1,1-Difluoroethyl)cyclopropyl]methanol CAS No. 1780526-08-0](/img/structure/B2470606.png)
[1-(1,1-Difluoroethyl)cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1,1-Difluoroethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C6H10F2O It is characterized by the presence of a cyclopropyl ring substituted with a difluoroethyl group and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,1-Difluoroethyl)cyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by the introduction of the difluoroethyl group. One common method involves the reaction of cyclopropylcarbinol with difluoroethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the high quality of the final product .
化学反应分析
Types of Reactions
[1-(1,1-Difluoroethyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to yield the corresponding cyclopropylmethane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylcarboxylic acid, while substitution reactions can produce a variety of difluoroethyl-substituted cyclopropyl derivatives .
科学研究应用
[1-(1,1-Difluoroethyl)cyclopropyl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [1-(1,1-Difluoroethyl)cyclopropyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The cyclopropyl ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity .
相似化合物的比较
Similar Compounds
Cyclopropylmethanol: Lacks the difluoroethyl group, resulting in different reactivity and binding properties.
1-(1,1-Difluoroethyl)cyclopropane: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
Difluoroethylmethanol: Contains the difluoroethyl group but lacks the cyclopropyl ring, leading to different chemical behavior.
Uniqueness
The unique combination of the cyclopropyl ring and the difluoroethyl group in [1-(1,1-Difluoroethyl)cyclopropyl]methanol imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of molecular interactions .
属性
IUPAC Name |
[1-(1,1-difluoroethyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c1-5(7,8)6(4-9)2-3-6/h9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFPDSRMPPVUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
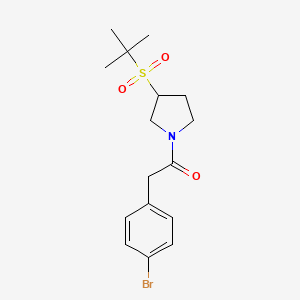
![(E)-6-((2-(3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarbonyl)hydrazono)methyl)-2,3-dimethoxybenzoic acid](/img/structure/B2470524.png)
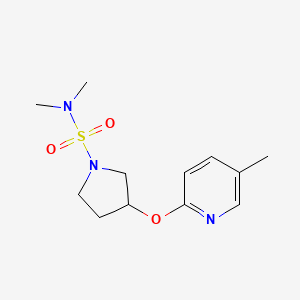
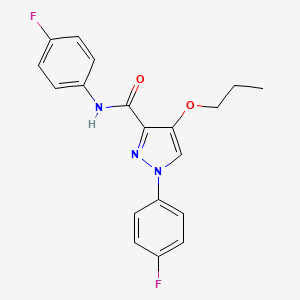
![3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-[2-(4-METHOXYPHENYL)ETHYL]AZETIDINE-1-CARBOXAMIDE](/img/structure/B2470529.png)
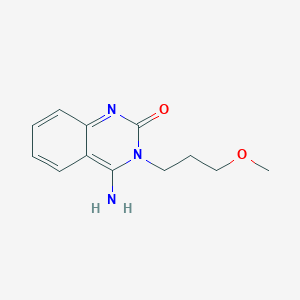
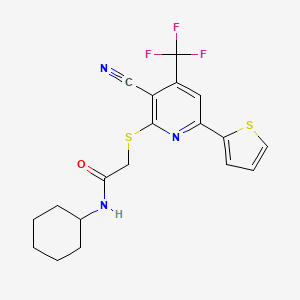
![1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2470534.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B2470535.png)
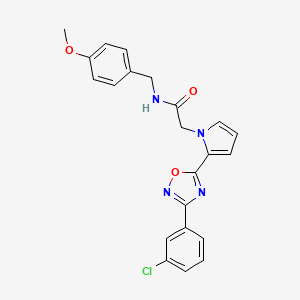
![methyl 4-{2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2470541.png)
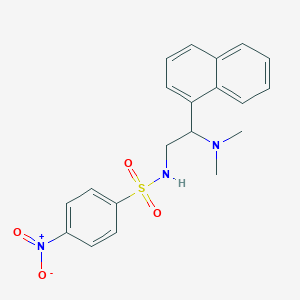
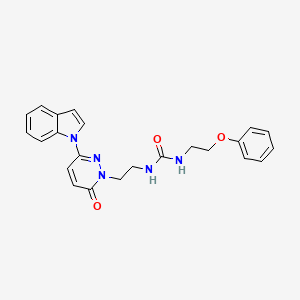
![3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one](/img/structure/B2470545.png)
